molecular formula C11H24OSSi B14224324 Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane CAS No. 827608-83-3

Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane

Cat. No.: B14224324
CAS No.: 827608-83-3
M. Wt: 232.46 g/mol
InChI Key: LSLQEBQASILKIE-UHFFFAOYSA-N
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Description

Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane is a chemical compound with the molecular formula C11H24OSSi. It is a derivative of 3-methyl-3-buten-1-ol, where the hydroxyl group is replaced by a trimethylsilyl ether group. This compound is known for its applications in organic synthesis and as a reagent in various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane typically involves the reaction of 3-methyl-3-buten-1-ol with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the silyl ether .

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and reactors ensures consistent quality and scalability .

Chemical Reactions Analysis

Types of Reactions

Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohols or thiols .

Mechanism of Action

The mechanism of action of Trimethyl[({2-[(3-methylbut-1-EN-1-YL)oxy]ethyl}sulfanyl)methyl]silane involves its ability to act as a silylating agent. The trimethylsilyl group can protect hydroxyl groups during chemical reactions, preventing unwanted side reactions. This protection is reversible, allowing for the selective deprotection of the silyl group under mild conditions .

Properties

CAS No.

827608-83-3

Molecular Formula

C11H24OSSi

Molecular Weight

232.46 g/mol

IUPAC Name

trimethyl-[2-(3-methylbut-1-enoxy)ethylsulfanylmethyl]silane

InChI

InChI=1S/C11H24OSSi/c1-11(2)6-7-12-8-9-13-10-14(3,4)5/h6-7,11H,8-10H2,1-5H3

InChI Key

LSLQEBQASILKIE-UHFFFAOYSA-N

Canonical SMILES

CC(C)C=COCCSC[Si](C)(C)C

Origin of Product

United States

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